6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
“6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazolopyridines, such as “6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which involves a direct metal-free oxidative N-N bond formation .Chemical Reactions Analysis
Triazolopyridines, including “6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, are known for their versatile biological activities. They can interact with different target receptors through hydrogen-bonding and dipole interactions .Scientific Research Applications
Antioxidant Properties
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Researchers have explored the potential of this compound in protecting cells from oxidative stress .
Antimicrobial Activity
Studies have identified 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine as an antimicrobial agent. It shows efficacy against bacteria, fungi, and other microorganisms. Its antimicrobial properties make it a promising candidate for drug development .
Herbicidal Effects
The compound has also been investigated for its herbicidal properties. Herbicides are essential for weed control in agriculture. Researchers have explored the use of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine as a potential herbicidal agent .
Anti-inflammatory Potential
Inflammation is associated with various diseases, including autoimmune conditions. Some studies suggest that this compound possesses anti-inflammatory effects. Researchers are investigating its potential as an anti-inflammatory drug .
Antifungal Activity
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has demonstrated antifungal properties. Fungal infections can be challenging to treat, and compounds like this one may offer new therapeutic options .
Antitumor Properties
The compound has been evaluated for its antitumor activity. Researchers have identified novel thiazolo [4,5-b]pyridines, including derivatives of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, as potential candidates for cancer treatment. These compounds may interfere with tumor growth and survival pathways .
Mechanism of Action
Target of Action
Triazole compounds, which include 6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can bind readily in the biological system, indicating a potential for interaction with its targets .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple pathways .
Result of Action
Some compounds displayed moderate antiproliferative activities against certain cancer cells .
properties
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYCOWSLLTUMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
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